molecular formula C16H21N3O2S B5382983 1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide

1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B5382983
M. Wt: 319.4 g/mol
InChI Key: MWKXBZCGKQIBMW-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Chemical Reactions Analysis

1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid as a cocatalyst, nickel catalysts, and various solvents depending on the desired reaction . The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.

Scientific Research Applications

1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and testing.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties .

Properties

IUPAC Name

1-acetyl-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-13-10(2)22-16(14(13)9-17)18-15(21)12-5-7-19(8-6-12)11(3)20/h12H,4-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKXBZCGKQIBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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